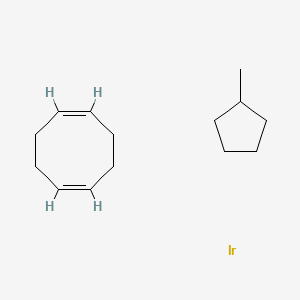
(1Z,5Z)-cycloocta-1,5-diene;iridium;methylcyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Methylcyclopentadienyl)(1,5-cyclooctadiene)iridium(I) is an organometallic compound with the formula C₁₄H₁₉Ir. It consists of an iridium atom coordinated to a methylcyclopentadienyl ligand and a 1,5-cyclooctadiene ligand. This compound is of significant interest in the field of organometallic chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Methylcyclopentadienyl)(1,5-cyclooctadiene)iridium(I) typically involves the reaction of iridium trichloride with methylcyclopentadienyl sodium and 1,5-cyclooctadiene in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation of the iridium complex .
Industrial Production Methods
In industrial settings, the production of (Methylcyclopentadienyl)(1,5-cyclooctadiene)iridium(I) involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
(Methylcyclopentadienyl)(1,5-cyclooctadiene)iridium(I) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form iridium(III) complexes.
Reduction: It can be reduced to form iridium(0) species.
Substitution: Ligand substitution reactions are common, where the 1,5-cyclooctadiene ligand can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligand substitution reactions often require the presence of a coordinating solvent and elevated temperatures.
Major Products
The major products formed from these reactions include various iridium complexes with different oxidation states and ligand environments .
Applications De Recherche Scientifique
(Methylcyclopentadienyl)(1,5-cyclooctadiene)iridium(I) has several scientific research applications:
Mécanisme D'action
The mechanism by which (Methylcyclopentadienyl)(1,5-cyclooctadiene)iridium(I) exerts its effects involves the coordination of the iridium center to various substrates. The iridium atom can facilitate electron transfer processes, making it an effective catalyst. The molecular targets and pathways involved depend on the specific reaction or application, but generally involve the activation of small molecules and the formation of reactive intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
(Acetylacetonato)(1,5-cyclooctadiene)iridium(I): Similar in structure but with an acetylacetonate ligand instead of methylcyclopentadienyl.
(Pentamethylcyclopentadienyl)(dicarbonyl)iridium(I): Contains a pentamethylcyclopentadienyl ligand and two carbonyl groups.
(Acetylacetonato)(dicarbonyl)iridium(I): Features an acetylacetonate ligand and two carbonyl groups.
Uniqueness
(Methylcyclopentadienyl)(1,5-cyclooctadiene)iridium(I) is unique due to its specific ligand combination, which imparts distinct reactivity and stability. The presence of the methylcyclopentadienyl ligand provides steric hindrance and electronic effects that influence the compound’s behavior in various chemical reactions .
Propriétés
Formule moléculaire |
C14H24Ir |
|---|---|
Poids moléculaire |
384.56 g/mol |
Nom IUPAC |
(1Z,5Z)-cycloocta-1,5-diene;iridium;methylcyclopentane |
InChI |
InChI=1S/C8H12.C6H12.Ir/c1-2-4-6-8-7-5-3-1;1-6-4-2-3-5-6;/h1-2,7-8H,3-6H2;6H,2-5H2,1H3;/b2-1-,8-7-;; |
Clé InChI |
PYEZLFCDNOVNHY-GCOBPYNFSA-N |
SMILES isomérique |
CC1CCCC1.C1/C=C\CC/C=C\C1.[Ir] |
SMILES canonique |
CC1CCCC1.C1CC=CCCC=C1.[Ir] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(5-diphenylphosphaniumyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphanium;ruthenium(2+);diacetate](/img/structure/B13399626.png)



![1-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}pyrrolidine-2-carboxylic acid](/img/structure/B13399647.png)
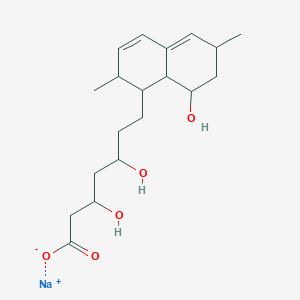
![3-(1-Imidazo[1,2-a]pyridin-6-ylethyl)-5-(1-methylpyrazol-4-yl)triazolo[4,5-b]pyrazine](/img/structure/B13399663.png)
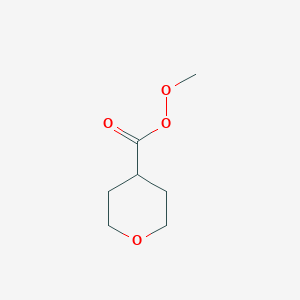
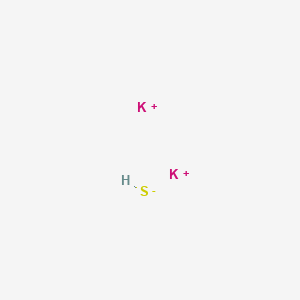

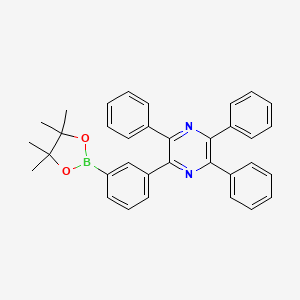
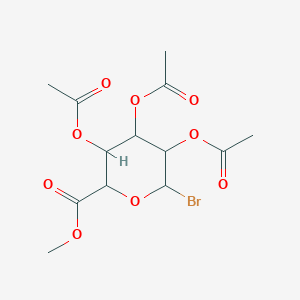
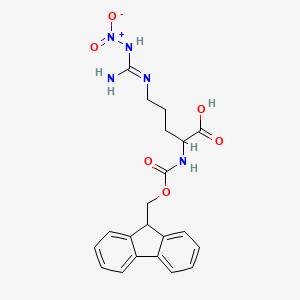
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one,3'-(b-D-galactopyranosyloxy)-6'-hydroxy-](/img/structure/B13399713.png)
